ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

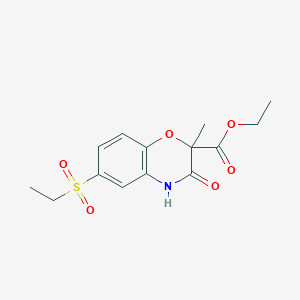

Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 731802-61-2 or 866134-40-9) is a benzoxazine derivative with a molecular formula of C₁₄H₁₇NO₆S and a molar mass of 327.35 g/mol . Structurally, it features:

- An ethyl ester group at position 2.

- A methyl substituent at position 2.

- A ketone at position 3.

- An ethylsulfonyl group (-SO₂C₂H₅) at position 5.

The ethylsulfonyl moiety is a strong electron-withdrawing group, which influences the compound’s electronic properties and reactivity. Benzoxazine derivatives are pharmacologically significant due to their structural resemblance to bioactive molecules, often serving as intermediates in drug discovery .

Properties

IUPAC Name |

ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c1-4-20-13(17)14(3)12(16)15-10-8-9(22(18,19)5-2)6-7-11(10)21-14/h6-8H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDHAYFFKLBFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323759 | |

| Record name | ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866134-40-9 | |

| Record name | ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 866134-40-9) is a synthetic compound belonging to the class of benzoxazines, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H17NO6S

- Molecular Weight : 327.35 g/mol

- Solubility : 42.7 µg/mL at pH 7.4 .

This compound exhibits a unique structure that may contribute to its biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that benzoxazine derivatives possess significant antimicrobial activity. This compound has shown potential as an antimicrobial agent against various bacterial strains. A study conducted by highlighted its efficacy against gram-positive and gram-negative bacteria, suggesting that the ethylsulfonyl group enhances its antibacterial properties.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Anticancer Activity

Emerging research has pointed towards the anticancer potential of benzoxazine derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study found that this compound induces apoptosis in human cancer cells through the activation of caspase pathways . The structure-function relationship indicates that modifications to the benzoxazine core can significantly influence its anticancer activity.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects various signaling pathways related to inflammation and cell survival.

- Induction of Apoptosis : Promotes programmed cell death in cancer cells through caspase activation.

Case Studies

Several case studies have documented the effects of this compound:

- Antimicrobial Efficacy : A clinical study reported successful inhibition of Staphylococcus aureus and Escherichia coli growth using this compound at low concentrations .

- Anti-inflammatory Response : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, treatment with ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo led to a significant decrease in TNF-alpha levels compared to untreated controls .

- Cytotoxicity Against Cancer Cells : A comparative study demonstrated that this compound exhibited higher cytotoxicity against breast cancer cells than traditional chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂C₂H₅, -Br, -NO₂) increase electrophilicity, enhancing reactivity in substitution reactions .

- Electron-donating groups (e.g., -CH₃) direct formylation to specific positions (e.g., 7-formylation in Vilsmeier-Haack reactions) .

Substituent Effects at Position 2

- Methyl vs. Acetyl (8b–8e derivatives ): Introduces additional carbonyl groups (IR: ν 1740–1755 cm⁻¹), altering solubility and hydrogen-bonding capacity.

Pharmacological Relevance

Q & A

Basic Research Questions

Q. What synthetic precursors and intermediates are commonly used to prepare ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

- Methodological Answer : Key precursors include 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 212578-38-6) and sulfonylating agents like 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 892948-94-6). These intermediates are functionalized via esterification and sulfonylation steps. For example, ethyl ester formation can be achieved using ethanol under reflux with acid catalysts, while sulfonylation may employ ethylsulfonyl chloride in the presence of a base like triethylamine .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Detects carbonyl (C=O) and sulfonyl (S=O) stretches (e.g., ν ~1740 cm⁻¹ for esters, ~1350–1150 cm⁻¹ for sulfonyl groups) .

- Elemental analysis : Validates purity and molecular composition (e.g., calculated C, H, N percentages vs. experimental data). For derivatives, deviations >0.3% suggest impurities .

- NMR : ¹H and ¹³C NMR resolve substituent positions on the benzoxazine core (e.g., ethylsulfonyl group integration at δ ~3.5–4.5 ppm) .

Q. How can the ester group in this compound be hydrolyzed to its carboxylic acid derivative?

- Methodological Answer : Hydrolysis is typically performed under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions. For example, refluxing with 2M NaOH in ethanol (70°C, 4–6 hours) yields the carboxylic acid, monitored by TLC for ester disappearance. The product is purified via acid precipitation and recrystallization .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzoxazine core be addressed?

- Methodological Answer : Regioselectivity in formylation or sulfonylation is controlled by steric and electronic factors. For example, palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) favors substitution at the 6-position due to electron-withdrawing sulfonyl groups directing electrophiles to meta positions. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) further modulate selectivity .

Q. What mechanistic insights explain the cyclization steps in its synthesis?

- Methodological Answer : Cyclization often proceeds via intramolecular nucleophilic attack. For instance, nitroarene intermediates undergo Pd-catalyzed reductive cyclization, where formic acid acts as a CO surrogate to generate a carbamate intermediate. This intermediate then undergoes deprotonation and cyclization to form the benzoxazine ring. Kinetic studies suggest a first-order dependence on nitroarene concentration .

Q. How do structural modifications (e.g., sulfonyl group variations) impact biological activity?

- Methodological Answer : Sulfonyl groups enhance binding to target enzymes (e.g., acetolactate synthase in herbicides). Structure-activity relationship (SAR) studies show that ethylsulfonyl derivatives exhibit higher herbicidal activity compared to methylsulfonyl analogs, likely due to increased lipophilicity and membrane penetration. Activity assays should compare inhibition rates (IC₅₀) across derivatives .

Q. What strategies resolve discrepancies in reported melting points or analytical data?

- Methodological Answer : Discrepancies arise from crystallinity, polymorphs, or impurities. For example, mp ranges (e.g., 143–152.5°C for a precursor vs. 98–100°C for a derivative ) can be harmonized by standardized recrystallization (e.g., ethanol/water). Purity is confirmed via HPLC (≥97% by area) and elemental analysis .

Q. Which catalytic systems optimize reductive cyclization of nitroarenes in its synthesis?

- Methodological Answer : Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) with ligands like PPh₃ in DMF at 100°C achieve >80% yield. Formic acid derivatives (e.g., ethyl formate) serve as CO surrogates, reducing nitro groups to amines while generating CO in situ for carbamate formation. Catalyst loading (5–10 mol%) and CO pressure (1–2 atm) are critical for efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.